Lercanidipine Hydrochloride

Description

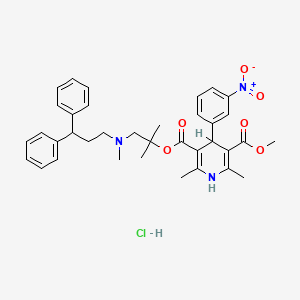

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYOYKPJLRMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100427-26-7 (Parent) | |

| Record name | Lercanidipine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046665 | |

| Record name | Lercanidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132866-11-6, 100427-27-8 | |

| Record name | Lercanidipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132866-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lercanidipine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132866116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lercanidipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-[2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-methyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl methyl ester hydrochloride hemyhidrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LERCANIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA8TFX68PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research of Lercanidipine Hydrochloride

Molecular and Cellular Mechanisms of Action

The therapeutic effects of lercanidipine (B1674757) hydrochloride are rooted in its specific interactions at the molecular and cellular level, primarily involving the modulation of calcium ion movement across cell membranes.

L-type Voltage-Gated Calcium Channel Inhibition

Lercanidipine hydrochloride's principal mechanism of action is the blockade of L-type voltage-gated calcium channels. patsnap.comwikipedia.org These channels are crucial for the contraction of smooth muscle cells lining the blood vessels. patsnap.com By inhibiting the transmembrane influx of calcium ions through these channels, lercanidipine effectively reduces the availability of intracellular calcium required for muscle contraction. patsnap.comdrugbank.com This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure. patsnap.comwikipedia.org The drug binds to the dihydropyridine (B1217469) subunit of the L-type calcium channel. capes.gov.br Its high lipophilicity allows it to be stored within cell membranes, which contributes to its slow onset and prolonged duration of action. nih.govnih.gov This gradual onset of action helps in avoiding reflex tachycardia, a sudden increase in heart rate. mdpi.com

T-type Calcium Channel Inhibition and Implications

In addition to its well-established effects on L-type calcium channels, lercanidipine also demonstrates inhibitory activity on T-type calcium channels. mdpi.comeathj.org This dual-channel blockade is a distinguishing feature compared to some other dihydropyridine CCBs. eathj.org T-type calcium channels are found in various tissues, including the kidneys, where they are located on both afferent (incoming) and efferent (outgoing) arterioles of the glomeruli. nih.goveathj.org The inhibition of T-type channels in the efferent arterioles, alongside L-type channel blockade in the afferent arterioles, leads to a more balanced vasodilation within the kidney. nih.goveathj.org This action helps to maintain normal intraglomerular pressure, which is a key aspect of its renal-protective effects. nih.goveathj.org Studies have shown that among dihydropyridines, lercanidipine exhibits a notable selectivity for T-type channels. nih.gov

Selective Vascular Smooth Muscle Cell Relaxation

A hallmark of lercanidipine is its high degree of selectivity for vascular smooth muscle cells over cardiac muscle cells. nih.govmdpi.comeathj.org This vasoselectivity is attributed to the higher density of L-type calcium channels in the vasculature. This property results in a potent vasodilatory effect with minimal impact on cardiac contractility, distinguishing it from non-dihydropyridine CCBs like verapamil (B1683045) and diltiazem. wikipedia.org The high lipophilicity of lercanidipine facilitates its accumulation in the lipid bilayer of smooth muscle cell membranes, leading to a sustained relaxant effect. nih.goveathj.org This prolonged interaction with the vascular tissue contributes to its long-lasting antihypertensive action. eathj.orgvinmec.com Research has also indicated that lercanidipine can inhibit the proliferation and migration of vascular smooth muscle cells, a process that contributes to the development of atherosclerosis. nih.gov

Impact on Intracellular Calcium Concentration

The fundamental action of lercanidipine is to decrease the intracellular concentration of calcium ions ([Ca2+]i) within vascular smooth muscle cells. drugbank.com Under normal conditions, the influx of extracellular calcium triggers the contractile processes of these cells. drugbank.com Lercanidipine interferes with this process by blocking the channels responsible for this influx. drugbank.com The reduction in intracellular calcium leads to the inhibition of the contractile machinery, resulting in muscle relaxation and vasodilation. drugbank.com This effect is the direct cause of the drug's ability to lower peripheral resistance and, consequently, blood pressure. mims.com

Receptor Binding Dynamics and Selectivity

The interaction of lercanidipine with its target receptors is characterized by specific binding kinetics and a high degree of selectivity.

Competitive Binding to L-type Calcium Channels

Lercanidipine engages in competitive binding with the L-type calcium channels. nih.gov This means it vies with calcium ions for access to the channel's binding sites. The high affinity of lercanidipine for these channels ensures effective blockade even at therapeutic concentrations. Its unique chemical structure and high lipophilicity contribute to its strong and persistent binding to the cell membrane, where the calcium channels are located. tandfonline.com This membrane-partitioning characteristic is thought to be a key factor in its pharmacokinetic profile, allowing for a long duration of action despite a relatively short plasma half-life. tandfonline.com

Vascular Selectivity Profile Compared to Other Dihydropyridines

Lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB), is distinguished by its high vascular selectivity. mdpi.comeathj.orghse.ie This selectivity translates to a more pronounced effect on the smooth muscle of blood vessels compared to cardiac muscle. e-lactancia.org The primary antihypertensive action of lercanidipine stems from its ability to directly relax vascular smooth muscle, which in turn lowers total peripheral resistance. e-lactancia.org

In vitro studies have consistently demonstrated the superior vasoselectivity of lercanidipine when compared to other dihydropyridines. One study, evaluating the functional calcium antagonistic activity in isolated rabbit aorta and heart ventricle tissues, reported a vasoselectivity ratio (IC50 on cardiac tissue / IC50 on vascular tissue) of 730 for lercanidipine after four hours of incubation. nih.gov This was significantly higher than that of lacidipine (B1674219) (193), amlodipine (B1666008) (95), felodipine (B1672334) (6), and nitrendipine (B1678957) (3), indicating a substantially lower impact on cardiac contractility for a comparable vasodilatory effect. nih.gov Another study in human cardiovascular tissue corroborated these findings, showing a rank order of vasoselectivity as lercanidipine (260) > amlodipine (60) > nifedipine (B1678770) (0.6). researchgate.net

The high lipophilicity of lercanidipine contributes to its gradual onset of action and prolonged smooth muscle relaxation. eathj.orgnih.gov This characteristic is believed to be the reason why acute hypotension with reflex tachycardia is rarely observed in hypertensive patients treated with lercanidipine. eathj.orge-lactancia.org In comparative studies, lercanidipine has shown a lower negative inotropic (heart muscle weakening) effect than other dihydropyridines like lacidipine, amlodipine, felodipine, and nitrendipine. tandfonline.com

Table 1: Comparative Vascular Selectivity of Dihydropyridines

| Drug | Vasoselectivity Ratio (Cardiac IC50 / Vascular IC50) | Reference |

|---|---|---|

| Lercanidipine | 730 | nih.gov |

| Lacidipine | 193 | nih.gov |

| Amlodipine | 95 | nih.gov |

| Felodipine | 6 | nih.gov |

| Nitrendipine | 3 | nih.gov |

Enantiomeric Pharmacology of this compound

Contribution of (S)-enantiomer to Antihypertensive Activity

The antihypertensive effect of lercanidipine is primarily attributed to the (S)-enantiomer. eathj.orge-lactancia.orgcbg-meb.nleaspublisher.com In vitro studies have shown that the (S)-enantiomer has a 100- to 200-fold greater affinity for L-type calcium channels than the (R)-enantiomer. ncats.io This significant difference in binding affinity directly translates to the observed antihypertensive activity.

In conscious, spontaneously hypertensive rats, both intravenous and oral administration of lercanidipine and its (S)-enantiomer resulted in a dose-dependent and long-lasting reduction in blood pressure, while the (R)-enantiomer was found to be practically inactive. capes.gov.br Similarly, in chronically catheterized renal hypertensive conscious dogs, oral administration of (S)-lercanidipine was approximately twice as active as the racemic mixture (lercanidipine), and the (R)-enantiomer showed minimal activity. capes.gov.br

Comparative Pharmacodynamics of Enantiomers

In studies on smooth muscle cells, both enantiomers of lercanidipine were found to inhibit cell replication and migration. tandfonline.comtandfonline.com Interestingly, this antiproliferative effect was not related to the stereoselective binding to L-type calcium channels, suggesting an alternative mechanism of action. tandfonline.comtandfonline.com When examining the serum-induced elevation of intracellular calcium in smooth muscle cells, the (S)-enantiomer demonstrated a 2.4-fold greater inhibitory activity than the (R)-enantiomer. tandfonline.comtandfonline.com

Regarding their effects on different types of calcium channels, one study found that both enantiomers of lercanidipine block both L-type and T-type calcium channels. nih.goveuropeanreview.org The study reported a T-type to L-type selectivity ratio (T/L) of 1.05 for (S)-lercanidipine and 1.15 for (R)-lercanidipine, indicating a notable selectivity for T-type channels for both enantiomers. nih.goveuropeanreview.org

Pharmacokinetic studies have shown that the plasma concentration profiles of the two enantiomers are similar, with the peak plasma concentration and area under the curve (AUC) for the (S)-enantiomer being, on average, 1.2-fold higher than for the (R)-enantiomer. e-lactancia.orgcbg-meb.nlgeneesmiddeleninformatiebank.nl The elimination half-lives of the two enantiomers are also essentially the same, and no in vivo interconversion between the enantiomers is observed. e-lactancia.orgcbg-meb.nlgeneesmiddeleninformatiebank.nl

Table 2: Comparative Pharmacodynamic Properties of Lercanidipine Enantiomers

| Property | (S)-enantiomer | (R)-enantiomer | Reference |

|---|---|---|---|

| Antihypertensive Activity | Primary contributor | Practically inactive | eathj.orge-lactancia.orgcbg-meb.nleaspublisher.comcapes.gov.br |

| Affinity for L-type Ca2+ Channels | 100-200 fold higher | Lower affinity | ncats.io |

| Inhibition of SMC Ca2+ Elevation | 69% inhibition | 29% inhibition | tandfonline.comtandfonline.com |

| T/L-type Channel Selectivity Ratio | 1.05 | 1.15 | nih.goveuropeanreview.org |

Beyond Calcium Channel Blockade: Pleiotropic Effects Research

Anti-atherogenic Mechanisms

Atherosclerosis is a complex disease involving multiple cellular processes, including the proliferation and migration of smooth muscle cells (SMCs) and cholesterol accumulation. tandfonline.comtandfonline.com Lercanidipine has demonstrated the potential to interfere with these key events in atherogenesis. tandfonline.comtandfonline.com

In vitro studies have shown that lercanidipine and its enantiomers can inhibit the replication and migration of arterial myocytes. tandfonline.comtandfonline.com This antiproliferative effect was found to be dose-dependent and had a potency similar to that of lacidipine and nifedipine. tandfonline.comtandfonline.com Notably, this effect appears to be independent of L-type calcium channel blockade, suggesting an alternative mechanism of action. tandfonline.comtandfonline.com Furthermore, lercanidipine has been shown to reduce atherosclerotic lesions and cholesterol accumulation in animal models. nih.gov

The ability of lercanidipine to inhibit both L-type and T-type calcium channels may also contribute to its anti-atherogenic properties. mdpi.com This dual blockade can lead to the dilation of both afferent and efferent glomerular arterioles, which helps to preserve intraglomerular pressure. mdpi.comeathj.orgnih.gov

Anti-inflammatory Pathways

Inflammation is a critical component in the development and progression of vascular diseases like atherosclerosis. cnu.edu.tw Lercanidipine has been shown to possess anti-inflammatory properties that may contribute to its therapeutic effects. mdpi.comnih.govmedchemexpress.com

In experimental models, lercanidipine has been found to reduce inflammation in a dose-dependent manner. researchgate.netnih.gov One study demonstrated that lercanidipine significantly reduced carrageenan-induced paw edema in rats, an effect that was superior to that of diclofenac (B195802) sodium. researchgate.netnih.gov The anti-inflammatory potential of lercanidipine was further supported by its ability to inhibit the degranulation of mast cells, which are key players in allergic inflammation. nih.gov

At the molecular level, lercanidipine has been shown to suppress the production of several pro-inflammatory mediators. In lipopolysaccharide (LPS) and interferon-γ (IFN-γ)-stimulated vascular smooth muscle cells, lercanidipine attenuated the production of nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α). medchemexpress.comcnu.edu.tw It also down-regulated the expression of inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMP-2/MMP-9), while up-regulating the tissue inhibitor of matrix metalloproteinase-1 (TIMP-1). cnu.edu.tw These effects are mediated, at least in part, through the inhibition of signaling pathways such as MAPKs, Akt/IkB-α, and NF-κB. medchemexpress.comcnu.edu.tw Additionally, lercanidipine has been observed to decrease TNF-α levels in LPS-stimulated RAW264.7 cells and inhibit MAPK signaling. researchgate.netnih.gov

Antioxidant Properties and Molecular Targets

This compound, a third-generation dihydropyridine calcium channel blocker, demonstrates significant antioxidant properties that contribute to its therapeutic effects beyond vasodilation. medchemexpress.comresearchgate.net Its lipophilic nature allows it to accumulate within cellular membranes, where it can exert direct antioxidant actions. ahajournals.org This activity is a key component of its pleiotropic effects, helping to mitigate oxidative stress, a condition implicated in the pathophysiology of various cardiovascular diseases. researchgate.net

Research has shown that lercanidipine effectively reduces the levels of several key markers of oxidative stress. In hypertensive patients, treatment with lercanidipine has led to a notable decrease in plasma lipoperoxides, isoprostanes, and thiobarbituric acid reactive species (TBA-RS). ahajournals.orgnih.gov By diminishing these markers, lercanidipine demonstrates its capacity to lower the production of oxygen free radicals. ahajournals.org Furthermore, studies have identified its ability to reduce other oxidative stress markers, including 3-nitrotyrosine (B3424624) (3NT) and 4-hydroxynonenal (B163490) (4HNE). nih.govresearchgate.net

The antioxidant mechanism of lercanidipine involves the modulation of various molecular targets. It has been found to increase the messenger RNA (mRNA) expression of several crucial antioxidant enzyme genes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase 1 and 2 (SOD1/2), and thioredoxin reductase 1 (Txnrd1). nih.govresearchgate.net Concurrently, it decreases the expression of pro-oxidant oxidase genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Another significant molecular target is matrix metalloproteinase-9 (MMP-9); lercanidipine has been shown to consistently decrease the activity of activated MMP-9 in hypertensive patients. nih.gov Additionally, by reducing cellular reactive oxygen species, lercanidipine can inhibit the accumulation of cholesterol in macrophages. mdpi.com

The table below summarizes the molecular targets and effects of Lercanidipine's antioxidant properties.

| Category | Molecular Target/Marker | Observed Effect |

| Oxidative Stress Markers | Plasma Lipoperoxides | Decrease ahajournals.org |

| Isoprostanes | Decrease ahajournals.org | |

| Thiobarbituric Acid Reactive Species (TBA-RS) | Decrease researchgate.netnih.gov | |

| 3-Nitrotyrosine (3NT) | Decrease nih.govresearchgate.net | |

| 4-Hydroxynonenal (4HNE) | Decrease nih.govresearchgate.net | |

| Enzyme Expression | Heme Oxygenase-1 (HO-1) | Increased mRNA Expression nih.govresearchgate.net |

| Superoxide Dismutase 1/2 (SOD1/2) | Increased mRNA Expression nih.govresearchgate.net | |

| Thioredoxin Reductase 1 (Txnrd1) | Increased mRNA Expression nih.govresearchgate.net | |

| Cyclooxygenase-2 (COX-2) | Decreased mRNA Expression nih.govresearchgate.net | |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased mRNA Expression nih.govresearchgate.net | |

| Protein Activity | Matrix Metalloproteinase-9 (MMP-9) | Decreased Activity nih.gov |

| Lipid Metabolism | Cholesterol | Inhibited Accumulation mdpi.com |

Anti-apoptotic Mechanisms

Beyond its established roles as an antihypertensive and antioxidant agent, this compound exhibits distinct anti-apoptotic properties. researchgate.netnih.govresearchgate.net Apoptosis, or programmed cell death, is a critical process in the development and progression of various diseases. The ability of lercanidipine to modulate apoptotic pathways highlights its potential as a protective agent in contexts such as chemotherapy-induced toxicity and neurodegenerative conditions. nih.govmdpi.com

One of the primary anti-apoptotic mechanisms of lercanidipine involves the activation of the caspase cascade. Research has demonstrated that lercanidipine can induce the activation of both caspase-3 and caspase-8 in a concentration-dependent manner. mdpi.comnih.gov Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, and its activation often leads to the subsequent activation of executioner caspases like caspase-3. nih.gov In one study, lercanidipine at a concentration of 20 μM increased caspase-3 activity by approximately 2.9-fold and caspase-8 activity by approximately 5.8-fold compared to the control group. mdpi.comnih.gov

In addition to caspase activation, lercanidipine influences other significant signaling pathways involved in apoptosis. It has been shown to significantly inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and stress responses. mdpi.com Furthermore, in a study investigating doxorubicin-induced lung injury, lercanidipine was found to provide protection by regulating the PERK/CHOP and Bax/Bcl-2/Cytochrome c (Cyt c) pathways. nih.gov It was observed to decrease the levels of pro-apoptotic genes while increasing the levels of anti-apoptotic genes. nih.gov While some studies on conditions like spinal cord injury have not shown a definitive effect on preventing apoptosis, they have confirmed its potent anti-inflammatory effects, which can be linked to cell survival. nih.govresearchgate.net

The table below details the key molecular targets and pathways involved in the anti-apoptotic mechanisms of Lercanidipine.

| Pathway | Molecular Target | Observed Effect |

| Caspase Cascade | Caspase-3 | Dose-dependent activation mdpi.comnih.gov |

| Caspase-8 | Dose-dependent activation mdpi.comnih.gov | |

| Signaling Pathways | Mitogen-Activated Protein Kinase (MAPK) | Inhibition mdpi.com |

| PERK/CHOP Pathway | Regulation nih.gov | |

| Bcl-2 Family & Cytochrome c | Bax/Bcl-2 Ratio | Regulation nih.gov |

| Cytochrome c (Cyt c) | Regulation nih.gov | |

| Inflammatory Pathways | NF-κB | Reduction (linked to anti-inflammatory effects) nih.gov |

Pharmacological Investigations of Lercanidipine Hydrochloride

Pharmacodynamics Studies

The pharmacological activity of lercanidipine (B1674757) hydrochloride is primarily attributed to its (S)-enantiomer. e-lactancia.orgcbg-meb.nl It is a dihydropyridine (B1217469) calcium antagonist that selectively inhibits the transmembrane influx of calcium into vascular smooth muscle more so than into cardiac muscle. e-lactancia.orgnps.org.au This action results in the relaxation of vascular smooth muscle and a subsequent lowering of total peripheral resistance. e-lactancia.orgdrugbank.com

Dose-Response Relationships in Vasodilation

Lercanidipine hydrochloride demonstrates a clear dose-response relationship in its vasodilatory and antihypertensive effects. Clinical studies in patients with mild to moderate hypertension have shown that once-daily administration of 10 mg or 20 mg of lercanidipine effectively reduces blood pressure compared to a placebo. nih.gov The dose-response curve is noted to be steep, with a plateau observed at doses between 20-30 mg, suggesting that increasing the dose beyond this range is unlikely to improve efficacy. medicines.org.uk

Studies have quantified the reduction in blood pressure, with diastolic blood pressure changes after 4 weeks of treatment with 10-20 mg daily ranging from 8 to 13 mmHg, compared to a 3-6 mmHg reduction with a placebo. e-lactancia.org In one study, patients treated with lercanidipine experienced a significantly greater decrease in sitting systolic blood pressure (-22.6 mmHg) compared to those on placebo. e-lactancia.org The response rate, defined as the percentage of patients achieving a diastolic blood pressure of ≤90 mmHg or a reduction of ≥10 mmHg from baseline, ranged from 50% to 66% with 10 mg/day and up to 86% with 20 mg/day of lercanidipine. nih.govresearchgate.net

Table 1: Dose-Dependent Blood Pressure Reduction with Lercanidipine

| Dose | Change in Diastolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg) | Responder Rate |

|---|---|---|---|

| 10 mg/day | -8 to -13 e-lactancia.org | -22.6 (compared to placebo) e-lactancia.org | 50% - 66% nih.govresearchgate.net |

| 20 mg/day | -8 to -13 e-lactancia.org | -22.6 (compared to placebo) e-lactancia.org | up to 86% nih.govresearchgate.net |

Duration of Action and Receptor Half-Life

Despite having a relatively short plasma half-life of 8–10 hours, lercanidipine exhibits a prolonged duration of antihypertensive activity that lasts for at least 24 hours. tg.org.aunih.govwikipedia.org This extended effect is attributed to its high lipophilicity and high membrane partition coefficient, which allows the drug to accumulate in the lipid bilayer of cell membranes. nih.govnih.govvinmec.comnih.gov From this membrane depot, lercanidipine is gradually released to its receptor sites on the L-type calcium channels, resulting in a long-lasting pharmacological action. nih.gov This characteristic allows for effective once-daily administration. nih.gov

The trough/peak ratio for diastolic blood pressure, a measure of the sustained effect of an antihypertensive drug, has been reported to be greater than 0.8 for both 10 mg and 20 mg doses of lercanidipine, indicating a long duration of action. nih.gov

Effects on Peripheral Vascular Resistance

The principal mechanism of lercanidipine's antihypertensive effect is the reduction of total peripheral vascular resistance. e-lactancia.orgdrugbank.comvinmec.com As a vasoselective dihydropyridine calcium antagonist, lercanidipine directly relaxes vascular smooth muscle, leading to vasodilation. e-lactancia.orgdrugbank.comtg.org.au This effect is more pronounced on vascular smooth muscle than on cardiac muscle. e-lactancia.org The vasodilation induced by lercanidipine is gradual in onset. e-lactancia.orgtg.org.au

Lack of Significant Reflex Tachycardia Mechanisms

A notable characteristic of lercanidipine is its low incidence of reflex tachycardia, a common side effect associated with other dihydropyridine calcium channel blockers. e-lactancia.orgnih.govmdpi.com This is attributed to the gradual onset of vasodilation induced by the drug. e-lactancia.orgnps.org.autg.org.au The slow reduction in blood pressure does not trigger a significant compensatory increase in heart rate. mdpi.com Clinical trials have confirmed that treatment with lercanidipine does not significantly affect heart rate. nih.gov

Absence of Negative Inotropic and Chronotropic Activity on Myocardium

Lercanidipine is characterized by its high vascular selectivity, meaning it has a greater effect on vascular smooth muscle than on the myocardium. e-lactancia.orgtg.org.au As a result, it is devoid of significant negative inotropic (force of contraction) and chronotropic (heart rate) effects at therapeutic doses. e-lactancia.orgresearchgate.net In vitro studies have shown that lercanidipine has less negative inotropic activity compared to other dihydropyridines like nitrendipine (B1678957) and felodipine (B1672334). researchgate.net While some dihydropyridines can cause bradycardia and negative inotropic effects at very high doses, lercanidipine's peripheral selectivity is a key feature in its pharmacological profile. medicines.org.uk

Pharmacokinetics Research

This compound is completely absorbed after oral administration. e-lactancia.org However, it undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in a low absolute bioavailability of about 10%. e-lactancia.orgtg.org.auwikipedia.org This bioavailability can be significantly influenced by food; it increases up to four-fold when taken after a high-fat meal. e-lactancia.orgwikipedia.org

Peak plasma concentrations (Cmax) are typically reached 1.5 to 3 hours after oral administration. e-lactancia.orgnih.gov The pharmacokinetics of lercanidipine are non-linear, with a progressive saturation of first-pass metabolism as the dose increases. nps.org.au For instance, after doses of 10, 20, or 40 mg, the peak plasma concentrations were observed in a ratio of 1:3:8, and the area under the plasma concentration-time curves (AUC) were in a ratio of 1:4:18. nps.org.au

Lercanidipine is highly bound to plasma proteins (over 98%) and is rapidly and extensively distributed to tissues and organs. e-lactancia.orgnih.gov The drug is predominantly converted to inactive metabolites, and approximately 50% of the dose is excreted in the urine, with no parent drug found in the urine or feces. e-lactancia.orgtg.org.au Lercanidipine exhibits a biphasic elimination profile, with an initial elimination half-life of 2.8 to 3.7 hours and a terminal elimination half-life of 8 to 10.5 hours. researchgate.netnih.gov

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | Complete after oral administration e-lactancia.org |

| Bioavailability | ~10% (fasting), increases with food e-lactancia.orgtg.org.auwikipedia.org |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours e-lactancia.orgnih.gov |

| Plasma Protein Binding | >98% e-lactancia.orgnih.gov |

| Metabolism | Extensive first-pass metabolism via CYP3A4 e-lactancia.orgtg.org.au |

| Elimination Half-life | Biphasic: 2.8-3.7 hours (initial), 8-10.5 hours (terminal) researchgate.netnih.gov |

| Excretion | ~50% in urine as inactive metabolites e-lactancia.orgtg.org.au |

Absorption Characteristics and Bioavailability

Following oral administration, this compound is completely absorbed. e-lactancia.orgsahpra.org.zatg.org.aumedicines.org.uk Peak plasma concentrations (Cmax) are typically observed between 1.5 to 3 hours after dosing. nih.gove-lactancia.orgmedicines.org.ukmims.com Studies have shown that after a 10 mg dose, the Cmax is approximately 3.30 ng/mL, and after a 20 mg dose, it is around 7.66 ng/mL. e-lactancia.orgsahpra.org.zamedicines.org.uk

However, the absolute bioavailability of lercanidipine is relatively low, estimated to be around 10% when taken under fed conditions. e-lactancia.orgmedicines.org.uk This low bioavailability is a consequence of extensive first-pass metabolism in the liver. e-lactancia.orgtg.org.aumedicines.org.uk When administered to healthy volunteers in a fasting state, the bioavailability is even lower, reduced to about one-third of that in the fed state. medicines.org.ukcbg-meb.nl

Lercanidipine exhibits non-linear kinetics, meaning that increases in dosage lead to a disproportionately larger increase in plasma concentrations and area under the curve (AUC). e-lactancia.orgsahpra.org.za For instance, after doses of 10, 20, or 40 mg, the peak plasma concentrations were in a ratio of 1:3:8, and the AUCs were in a ratio of 1:4:18. e-lactancia.orgacinoedudoc.com This suggests a progressive saturation of the first-pass metabolism, leading to increased bioavailability at higher doses. e-lactancia.orgacinoedudoc.com

The pharmacokinetics of lercanidipine are enantioselective. nih.gov The (S)-enantiomer, which is primarily responsible for the antihypertensive activity, generally shows a 1.2-fold higher Cmax and AUC compared to the (R)-enantiomer. e-lactancia.orgnih.gov Despite this, the time to reach peak plasma concentration is similar for both enantiomers, and no in vivo interconversion between them is observed. e-lactancia.orgmedicines.org.ukcbg-meb.nl

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours nih.gove-lactancia.orgmedicines.org.ukmims.com |

| Peak Plasma Concentration (Cmax) - 10 mg dose | 3.30 ± 2.09 ng/mL e-lactancia.orgsahpra.org.zamedicines.org.uk |

| Peak Plasma Concentration (Cmax) - 20 mg dose | 7.66 ± 5.90 ng/mL e-lactancia.orgsahpra.org.zamedicines.org.uk |

| Absolute Bioavailability (fed state) | ~10% e-lactancia.orgmedicines.org.uk |

| (S)-enantiomer vs. (R)-enantiomer AUC | (S)-enantiomer is 1.2-fold higher e-lactancia.orgnih.gov |

The presence of food significantly impacts the bioavailability of lercanidipine. tg.org.au Ingesting lercanidipine up to 2 hours after a high-fat meal can increase its bioavailability four-fold. e-lactancia.orgmedicines.org.uk A carbohydrate-rich meal can also increase bioavailability by about two-fold. nps.org.au This effect is attributed to the high lipophilicity of the compound. google.com Due to this marked food effect, it is recommended that lercanidipine be taken at least 15 minutes before a meal to ensure more consistent absorption. e-lactancia.orgnps.org.au

Rate and Extent of Absorption

Distribution and Protein Binding

Lercanidipine is extensively bound to plasma proteins, with the degree of binding exceeding 98%. nih.gove-lactancia.orgsahpra.org.zamedicines.org.uk This high level of protein binding means that only a small fraction of the drug is free in the plasma to exert its pharmacological effect. sahpra.org.za In conditions such as severe renal or hepatic dysfunction where plasma protein levels may be reduced, the free fraction of lercanidipine may be increased. e-lactancia.orgsahpra.org.zamedicines.org.uk

Following absorption, lercanidipine is rapidly and extensively distributed from the plasma to various tissues and organs. e-lactancia.orgsahpra.org.zamedicines.org.uk Its high lipophilicity contributes to a high membrane partition coefficient, allowing it to accumulate in the lipid membranes of cells, particularly in arteriolar cell membranes. sahpra.org.zanih.gov This high affinity for the lipid membrane is believed to contribute to its prolonged therapeutic activity, which lasts for 24 hours despite a relatively short plasma half-life. hpra.iesahpra.org.za The apparent volume of distribution is in the range of 2-2.5 L/kg. mims.com

Plasma Protein Binding Extent

Metabolism and Enzyme Pathways

Lercanidipine is extensively metabolized, primarily in the liver, by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gove-lactancia.orgsahpra.org.zatg.org.au As a result of this extensive metabolism, no parent drug is found in the urine or feces. e-lactancia.orgsahpra.org.za The biotransformation process converts lercanidipine into inactive metabolites, and approximately 50% of the administered dose is excreted in the urine as metabolites. e-lactancia.orgsahpra.org.zatg.org.au

The major metabolic pathways for lercanidipine include the aromatization of the dihydropyridine ring, hydroxylation, N-dealkylation, and O-glucuronidation. scilit.com Given that CYP3A4 is the primary enzyme responsible for its metabolism, there is a potential for drug-drug interactions with other substances that inhibit or induce this enzyme. tg.org.au For example, strong inhibitors of CYP3A4, such as ketoconazole, can significantly increase the plasma levels of lercanidipine. medicines.org.ukmims.com Conversely, inducers of CYP3A4, like rifampicin (B610482) and certain anticonvulsants, may reduce its plasma concentrations and therapeutic effect. medicines.org.uk In vitro studies have indicated that at therapeutic doses, lercanidipine is not expected to inhibit the biotransformation of drugs metabolized by CYP3A4 and CYP2D6. medicines.org.ukhpra.ie

Role of Cytochrome P450 3A4 (CYP3A4) in Metabolism

This compound undergoes extensive first-pass metabolism in the liver, with cytochrome P450 3A4 (CYP3A4) being the principal enzyme responsible for its biotransformation. researchgate.netnih.goveuropeanreview.orgcbg-meb.nlnih.govhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nl This enzymatic pathway is significant as CYP3A4 is involved in the metabolism of a large number of drugs, creating a potential for drug-drug interactions. nih.govnih.gov The metabolism by CYP3A4 is extensive, to the point that no parent lercanidipine is found in the urine or feces. europeanreview.orgcbg-meb.nlhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nl The extensive nature of this first-pass metabolism contributes to the low absolute bioavailability of lercanidipine. hpra.iewikipedia.org

Studies have shown that co-administration of lercanidipine with strong inhibitors of CYP3A4, such as ketoconazole, can lead to a considerable increase in the plasma levels of lercanidipine. wikipedia.orghpra.ie Conversely, inducers of CYP3A4, like rifampicin and certain anticonvulsants, may decrease plasma concentrations of lercanidipine, potentially reducing its therapeutic efficacy. hpra.iewikipedia.org While lercanidipine itself can inhibit CYP3A4 and CYP2D6 in vitro, this effect is observed at concentrations much higher than those achieved with therapeutic oral doses, suggesting a low likelihood of clinically significant pharmacokinetic interactions with substrates of these enzymes, such as midazolam and metoprolol (B1676517). europeanreview.org

The metabolism of lercanidipine exhibits non-linear kinetics, suggesting a progressive saturation of the first-pass metabolism as the dose increases. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlhpra.iesahpra.org.za This saturation leads to a disproportionate increase in plasma concentrations and area under the curve (AUC) with higher doses. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlhpra.ie

Metabolite Identification and Activity

Lercanidipine is predominantly converted into inactive metabolites. researchgate.neteuropeanreview.orgcbg-meb.nlhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nlnih.gov The extensive metabolism by CYP3A4 ensures that the parent drug is completely biotransformed, and as a result, no unchanged lercanidipine is excreted. europeanreview.orgcbg-meb.nlhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nl The antihypertensive activity of the drug is attributed mainly to the (S)-enantiomer of the parent compound. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl While detailed public information on the specific chemical structures of all metabolites is not extensively documented in all sources, the key takeaway from pharmacological studies is their lack of significant clinical activity. researchgate.netnih.gov

Elimination Routes and Half-life

The elimination of this compound from the body is characterized by its complete metabolic degradation and subsequent excretion of these metabolites, along with a distinct multi-phasic elimination pattern.

Biphasic Elimination Profile

Lercanidipine exhibits a biphasic elimination profile from the plasma. europeanreview.orgnih.gov The initial phase is characterized by a half-life of approximately 3 to 5 hours. europeanreview.orgsahpra.org.zanih.govresearchgate.net This is followed by a second, slower phase. europeanreview.orgnih.govresearchgate.net This two-phase pattern reflects the distribution of the drug into and out of tissues, particularly its partitioning into the lipid membranes of cells. nih.gov

Renal and Fecal Excretion of Metabolites

Following its extensive metabolism, the inactive metabolites of lercanidipine are eliminated from the body through both renal and fecal routes. nih.govnih.gov Approximately 50% of an administered dose is excreted in the urine as metabolites. researchgate.neteuropeanreview.orgcbg-meb.nlhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nlwikipedia.org The remainder of the metabolites are presumably eliminated via the feces, completing the excretion process. nih.govnih.gov It is important to reiterate that no parent drug is found in either the urine or the feces. europeanreview.orgcbg-meb.nlhpra.iegeneesmiddeleninformatiebank.nlhpra.iegeneesmiddeleninformatiebank.nl

Terminal Half-life Considerations

The mean terminal elimination half-life of lercanidipine is generally reported to be in the range of 8 to 10.5 hours. researchgate.neteuropeanreview.orghpra.iegeneesmiddeleninformatiebank.nlwikipedia.orgnih.gov Some studies have noted a terminal half-life of around 10.5 hours for the second phase of elimination. researchgate.neteuropeanreview.orgnih.govresearchgate.net Despite this relatively short to intermediate plasma half-life, the therapeutic antihypertensive effect of lercanidipine is sustained for 24 hours. europeanreview.orghpra.iegeneesmiddeleninformatiebank.nlwikipedia.orghpra.iesahpra.org.zanih.gov This prolonged duration of action is not directly dependent on the plasma concentration but is attributed to the high lipophilicity of lercanidipine. nih.gov This property allows the drug to accumulate in the lipid bilayer of smooth muscle cell membranes, from where it is gradually released to interact with its target, the L-type calcium channels. hpra.ienih.gov No accumulation of the drug has been observed with repeated administration. europeanreview.orghpra.iegeneesmiddeleninformatiebank.nlhpra.iesahpra.org.za

Pharmacokinetic Parameters of this compound

Pharmacokinetic-Pharmacodynamic Correlations

The relationship between the plasma concentration of lercanidipine (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is a key aspect of its clinical profile. drugbank.com A notable characteristic of lercanidipine is the dissociation between its plasma half-life and the duration of its antihypertensive action. hpra.ienih.gov While the terminal elimination half-life is in the range of 8-10.5 hours, its blood pressure-lowering effect persists for a full 24 hours, allowing for once-daily administration. europeanreview.orghpra.iegeneesmiddeleninformatiebank.nlwikipedia.orghpra.iesahpra.org.zanih.gov

This sustained effect is attributed to lercanidipine's high lipophilicity and its high membrane partition coefficient. nih.govhpra.iesahpra.org.zanih.gov The drug's ability to be stored in the lipid membranes of vascular smooth muscle cells creates a depot from which it can slowly diffuse to its site of action, the L-type calcium channels. nih.govhpra.ienih.gov This "membrane-controlled" kinetics means that a therapeutic concentration is maintained at the receptor level long after plasma concentrations have declined. nih.gov

Furthermore, the slow onset of vasodilation induced by lercanidipine helps to avoid the reflex tachycardia that can be associated with other dihydropyridine calcium channel blockers that cause a more rapid drop in blood pressure. nih.govhpra.iesahpra.org.za The antihypertensive activity is primarily due to the (S)-enantiomer of lercanidipine. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl The non-linear kinetics, where plasma levels increase more than proportionally with the dose, indicate a saturation of first-pass metabolism, which also influences the dose-response relationship. cbg-meb.nlgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlhpra.iesahpra.org.zatg.org.au

Clinical Efficacy and Comparative Studies

Monotherapy Efficacy in Hypertension

Clinical studies have consistently affirmed the efficacy of lercanidipine (B1674757) hydrochloride as a monotherapy for mild-to-moderate hypertension. mdpi.comresearchgate.net Research indicates that lercanidipine effectively reduces both systolic and diastolic blood pressure. nih.gov In several large-scale uncontrolled trials involving over 20,000 patients with mild-to-moderate hypertension, treatment with lercanidipine resulted in systolic and diastolic blood pressure reductions of 19–26 mmHg and 13–15 mmHg, respectively, over a period of 3 to 6 months. nih.gov

The effectiveness of lercanidipine extends to various patient populations, including the elderly and those with isolated systolic hypertension. nih.govnih.gov In elderly patients (aged 60–85 years) with hypertension, lercanidipine demonstrated a greater reduction in diastolic blood pressure compared to placebo and achieved a higher response rate. nih.gov Furthermore, the LAURA study, which assessed the efficacy of lercanidipine in patients with varying cardiovascular risk profiles, found that the drug was effective and well-tolerated across all risk groups. researchgate.net

A study involving patients with Stage 2 hypertension showed that lercanidipine monotherapy led to significant reductions in both office and home blood pressure measurements. nih.gov The responder rate, defined by specific reductions in systolic and diastolic blood pressure, was notable in these patients. nih.gov Observational studies in clinical practice have also reported high rates of blood pressure normalization in patients treated with lercanidipine as a single agent. nih.gov

Table 1: Efficacy of Lercanidipine Monotherapy in Various Studies

| Study/Patient Population | Blood Pressure Reduction (Systolic/Diastolic) | Responder/Normalization Rate | Reference |

|---|---|---|---|

| Uncontrolled Trials (Mild-to-Moderate Hypertension) | 19–26 mmHg / 13–15 mmHg | Not specified | nih.gov |

| Stage 2 Hypertension | 11.0/10.4 mmHg (office) | 47% (SBP) / 53% (DBP) | nih.gov |

| Elderly Patients (vs. Placebo) | 15 mmHg / 10 mmHg | 59% | nih.gov |

| Observational Studies | Not specified | 46.4%–63.0% (normalized) | nih.gov |

Combination Therapy Efficacy

For many patients, achieving target blood pressure requires more than one antihypertensive agent. nih.gov Lercanidipine hydrochloride has proven to be an effective component of combination therapy, working synergistically with other classes of antihypertensive drugs to enhance blood pressure control. nih.govnih.govgoogle.comhilarispublisher.com

Combination with ACE Inhibitors

The combination of lercanidipine with an angiotensin-converting enzyme (ACE) inhibitor, such as enalapril (B1671234), is a well-established and effective strategy for managing hypertension. nih.govgoogle.comhilarispublisher.com This combination targets different pathophysiological pathways involved in blood pressure regulation, leading to a more potent antihypertensive effect than either agent alone. nih.govhilarispublisher.com

A prospective observational cohort study evaluating the fixed combination of lercanidipine and enalapril in over 8,400 patients demonstrated a mean blood pressure reduction of 28.4/13.5 mmHg after approximately three months of treatment. nih.gov Nearly 80% of these patients achieved their target blood pressure. nih.gov Furthermore, studies have shown that adding lercanidipine to enalapril therapy in patients who are non-responders to the ACE inhibitor alone results in significant additional blood pressure reduction. nih.gov

Combination with Diuretics

When combined with diuretics like hydrochlorothiazide (B1673439), lercanidipine demonstrates enhanced antihypertensive efficacy. nih.govgoogle.comhilarispublisher.com In a study of patients who did not respond adequately to enalapril monotherapy, the addition of lercanidipine was compared to the addition of hydrochlorothiazide. The lercanidipine combination resulted in a greater reduction in both diastolic and systolic blood pressure. nih.gov Specifically, lercanidipine led to a mean diastolic blood pressure decrease of 9.3 mmHg compared to 7.4 mmHg with hydrochlorothiazide, and a systolic reduction of 9.6 mmHg versus 6.0 mmHg. nih.govhilarispublisher.com

Combination with Beta-blockers

Lercanidipine can also be effectively combined with beta-blockers to improve blood pressure control. nih.govgoogle.com One study compared the efficacy of adding lercanidipine to an ACE inhibitor versus adding the beta-blocker metoprolol (B1676517). The results indicated that the lercanidipine combination was more effective, producing a greater fall in mean arterial pressure. nih.gov

Combination with Angiotensin Receptor Blockers

The combination of lercanidipine with an angiotensin II receptor blocker (ARB) is another effective therapeutic option. nih.govhilarispublisher.com This pairing leverages the complementary mechanisms of action of the two drug classes. rpcardio.online Clinical evidence supports the use of lercanidipine in combination with ARBs such as olmesartan, irbesartan, valsartan (B143634), telmisartan, and losartan (B1675146) for the treatment of hypertension. google.com Studies have indicated that lercanidipine monotherapy may be more effective in normalizing blood pressure than losartan alone; however, a combination of lercanidipine and an ARB like valsartan often exhibits the best antihypertensive effect. mdpi.com

Comparative Efficacy with Other Antihypertensive Agents

The antihypertensive efficacy of lercanidipine has been compared to a range of other antihypertensive drugs in numerous clinical trials. nih.govnih.govnih.govhilarispublisher.comnih.govresearchgate.net

Meta-analyses of comparative studies have shown that the blood pressure-lowering effect of lercanidipine is not statistically different from other dihydropyridine (B1217469) CCBs, including amlodipine (B1666008), felodipine (B1672334), nifedipine (B1678770) GITS, and lacidipine (B1674219). nih.gov For instance, the COHORT study, which compared lercanidipine with amlodipine and lacidipine in elderly hypertensive patients, found no significant difference in blood pressure reduction among the three drugs after six months of treatment. nih.gov Similarly, a prospective, double-blind study comparing lercanidipine with amlodipine found no statistical difference in their antihypertensive efficacies. ijbcp.com

Lercanidipine has also demonstrated comparable efficacy to other classes of antihypertensive agents. Studies have shown similar blood pressure-lowering effects when compared to atenolol, hydrochlorothiazide, captopril (B1668294), losartan, and candesartan (B1668252). nih.gov In one study, lercanidipine monotherapy was found to be more effective in normalizing blood pressure than losartan alone. mdpi.com

Table 2: Comparative Efficacy of this compound

| Comparator Agent | Class | Comparative Efficacy Finding | Reference |

|---|---|---|---|

| Amlodipine | Dihydropyridine CCB | Similar antihypertensive efficacy | nih.govijbcp.com |

| Felodipine | Dihydropyridine CCB | Similar antihypertensive efficacy | nih.gov |

| Nifedipine GITS | Dihydropyridine CCB | Similar antihypertensive efficacy | nih.gov |

| Lacidipine | Dihydropyridine CCB | Similar antihypertensive efficacy | nih.gov |

| Atenolol | Beta-blocker | Similar antihypertensive efficacy | nih.gov |

| Hydrochlorothiazide | Diuretic | Similar antihypertensive efficacy | nih.gov |

| Captopril | ACE Inhibitor | Similar antihypertensive efficacy | nih.gov |

| Losartan | Angiotensin Receptor Blocker | Lercanidipine monotherapy more effective in normalizing BP | mdpi.com |

| Candesartan | Angiotensin Receptor Blocker | Similar antihypertensive efficacy | nih.gov |

Comparison with Other Dihydropyridine Calcium Channel Blockers (e.g., Amlodipine, Lacidipine, Nifedipine)

Comparative studies have demonstrated that lercanidipine exhibits antihypertensive efficacy comparable to other dihydropyridine CCBs, including amlodipine, lacidipine, and nifedipine. tandfonline.comnih.gov

Amlodipine: Multiple clinical trials have established that lercanidipine and amlodipine have similar blood pressure-lowering effects. ijbcp.comnih.gov A retrospective observational study in South Korea involving 47,640 patients found that lercanidipine was as effective as amlodipine in preventing major adverse cardiovascular events (MACE) over a three-year follow-up period. oup.com Another study comparing the two drugs in hypertensive patients who had experienced a cerebral ischemic stroke also concluded that both were equally effective in reducing and stabilizing blood pressure. nih.gov The TOLERANCE study, a cross-sectional observational study, found that lercanidipine provided significantly better blood pressure control than amlodipine (46% vs 34%). eshonline.org

Lacidipine: In a randomized, double-blind, multicentre study of elderly patients with isolated systolic hypertension, lercanidipine was found to be as effective as lacidipine in controlling supine systolic blood pressure. nih.govcapes.gov.brresearchgate.net Both drugs demonstrated a sustained antihypertensive effect over a 24-hour period. nih.govcapes.gov.brresearchgate.net Another large, long-term study in elderly hypertensive patients also showed that lercanidipine and lacidipine had a comparable antihypertensive effect to amlodipine. oup.com

Nifedipine: Lercanidipine has been shown to have antihypertensive efficacy equivalent to slow-release nifedipine. nih.govtg.org.au A multicenter, double-blind, parallel-group study (the LEAD study) found no significant differences in blood pressure reduction between lercanidipine, felodipine, and nifedipine GITS (gastrointestinal therapeutic system) after 8 weeks of treatment. nih.govelpub.ru Similarly, a review of studies comparing lercanidipine and nifedipine GITS noted comparable blood pressure control, although the consistency of 24-hour efficacy with lercanidipine was variable in some studies. nih.gov The TOLERANCE study also included a comparison with nifedipine GITS, showing similar blood pressure control between the lercanidipine and the amlodipine/nifedipine GITS groups. nih.gov

Interactive Data Table: Lercanidipine vs. Other Dihydropyridine CCBs

| Comparator | Key Findings | Study Type | Patient Population | Reference |

| Amlodipine | Comparable effectiveness in preventing MACE. | Retrospective observational | Hypertensive patients | oup.com |

| Amlodipine | Similar efficacy in blood pressure reduction post-stroke. | Open-label, randomized, controlled | Hypertensive patients with ischemic stroke | nih.gov |

| Amlodipine | Lercanidipine showed significantly better blood pressure control (46% vs. 34%). | Cross-sectional observational (TOLERANCE study) | Essential hypertension | eshonline.org |

| Lacidipine | Equally effective in controlling supine systolic blood pressure. | Randomized, double-blind, multicentre | Elderly with isolated systolic hypertension | nih.govcapes.gov.brresearchgate.net |

| Lacidipine | Comparable antihypertensive effect. | Long-term, multicenter, double-blind | Elderly hypertensives | oup.comoup.com |

| Nifedipine | Equivalent antihypertensive efficacy to slow-release nifedipine. | Comparative trials | Mild to moderate hypertension | nih.govtg.org.au |

| Nifedipine GITS | No significant difference in blood pressure reduction. | Multicenter, double-blind, parallel-group (LEAD study) | Mild to moderate hypertension | nih.govelpub.ru |

| Nifedipine GITS | Comparable blood pressure control. | Cross-sectional observational (TOLERANCE study) | Essential hypertension | nih.gov |

Comparison with Other Classes of Antihypertensives (e.g., Atenolol, Captopril, Hydrochlorothiazide, Losartan, Candesartan)

Lercanidipine has demonstrated antihypertensive efficacy that is at least as effective as several other classes of antihypertensive medications. nih.govresearchgate.net

Atenolol: A randomized, double-blind, multicenter trial showed that the blood pressure reduction with lercanidipine was not significantly different from that observed with the beta-blocker atenolol. capes.gov.br Other comparative trials have also found lercanidipine to be at least as effective as atenolol. nih.govresearchgate.nettg.org.au

Captopril: In a double-blind controlled study, lercanidipine was found to be as effective as the ACE inhibitor captopril in reducing blood pressure in patients with mild to moderate hypertension. Further comparative studies have confirmed that lercanidipine's efficacy is comparable to captopril. nih.govresearchgate.nettg.org.au

Hydrochlorothiazide: A controlled clinical trial investigating add-on therapy in diabetic patients with uncontrolled hypertension found that lercanidipine was non-inferior to the diuretic hydrochlorothiazide in reducing diastolic blood pressure when added to enalapril. nih.govdovepress.com The blood pressure response rates were numerically higher with the lercanidipine combination. nih.gov Another study comparing one-year administration of lercanidipine and hydrochlorothiazide showed superimposable blood pressure reductions. tandfonline.com However, when combined with lercanidipine, enalapril showed a greater improvement in microvascular structure compared to the combination with hydrochlorothiazide. researchgate.net

Losartan: A double-blind, randomized, multicenter study concluded that the antihypertensive effects of lercanidipine were comparable to those of the angiotensin II receptor blocker (ARB) losartan. nih.gov In patients requiring dose titration, there was evidence of a greater response with lercanidipine. nih.gov Another randomized trial also showed that both lercanidipine and losartan effectively reduced blood pressure, with lercanidipine showing an additional potential benefit in fibrinolysis. researchgate.netnih.gov However, one study found lercanidipine monotherapy to be more effective in normalizing blood pressure than losartan alone. mdpi.com

Candesartan: Lercanidipine has been shown to have efficacy equivalent to the ARB candesartan. tandfonline.comresearchgate.net A study found that combination therapy of lercanidipine and candesartan was effective in patients who did not respond to monotherapy with either drug. tandfonline.com

Interactive Data Table: Lercanidipine vs. Other Antihypertensive Classes

| Comparator | Drug Class | Key Findings | Study Type | Patient Population | Reference |

| Atenolol | Beta-blocker | No significant difference in blood pressure reduction. | Randomized, double-blind, multicenter | Mild to moderate essential hypertension | capes.gov.br |

| Atenolol | Beta-blocker | At least as effective as atenolol. | Comparative trials | Mild to moderate hypertension | nih.govresearchgate.nettg.org.au |

| Captopril | ACE Inhibitor | As effective as captopril in reducing blood pressure. | Double-blind controlled study | Mild to moderate hypertension | |

| Captopril | ACE Inhibitor | Efficacy comparable to captopril. | Comparative trials | Mild to moderate hypertension | nih.govresearchgate.nettg.org.au |

| Hydrochlorothiazide | Diuretic | Non-inferior in reducing diastolic blood pressure as add-on to enalapril. | Controlled clinical trial | Diabetic with uncontrolled hypertension | nih.govdovepress.com |

| Hydrochlorothiazide | Diuretic | Superimposable blood pressure reductions after one year. | Comparative study | Mild to moderate essential hypertension | tandfonline.com |

| Losartan | ARB | Comparable antihypertensive effects. | Double-blind, randomized, multicenter | Mild to moderate essential hypertension | nih.govresearchgate.net |

| Losartan | ARB | Both effectively reduced blood pressure; lercanidipine showed potential fibrinolytic benefit. | Randomized trial | Essential hypertension | researchgate.netnih.gov |

| Candesartan | ARB | Equivalent efficacy. | Comparative study | Mild-moderate essential hypertension | tandfonline.comresearchgate.net |

Organ Protective Effects and Special Populations Research

Renal Protective Effects

Lercanidipine (B1674757) has demonstrated noteworthy protective effects on the kidneys, a crucial aspect in the long-term management of hypertension, especially in patients with diabetes or chronic kidney disease (CKD). nih.goveathj.orgeuropeanreview.org Its unique pharmacological profile contributes to these renoprotective qualities. eathj.orgeuropeanreview.org

The primary mechanism behind lercanidipine's renal protection lies in its ability to dilate both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles of the glomerulus. nih.goveathj.orgahajournals.org This dual vasodilation is attributed to its blockade of both L-type and T-type calcium channels. nih.govmdpi.com While L-type calcium channels are predominant in the afferent arteriole, T-type calcium channels are more concentrated in the efferent arteriole. nih.govmdpi.com By inhibiting both, lercanidipine achieves a more balanced vasodilation within the renal microvasculature compared to older DHP-CCBs that primarily act on the afferent arteriole. nih.goveathj.orgeuropeanreview.org This balanced action helps to preserve the integrity of the glomerular structure and function. ahajournals.org

A key consequence of lercanidipine's dual arteriolar dilation is the maintenance or reduction of intraglomerular pressure. nih.govnih.govmdpi.com Unlike first and second-generation DHP-CCBs that can increase glomerular pressure by dilating only the afferent arteriole, lercanidipine's action on both arterioles helps to prevent this potentially damaging rise in pressure. eathj.orgeuropeanreview.org This preservation of normal glomerular hemodynamics is crucial for long-term renal health, as elevated intraglomerular pressure is a known factor in the progression of renal damage. eathj.orgahajournals.org Consequently, the glomerular filtration rate (GFR) is preserved. eathj.org

Lercanidipine has been shown to effectively reduce proteinuria and microalbuminuria, which are key markers of kidney damage and independent risk factors for cardiovascular events. nih.goveathj.orgeuropeanreview.org This effect is considered a peculiar and significant advantage within the CCB class. eathj.orgeuropeanreview.org Clinical studies have demonstrated a significant decrease in albuminuria in patients with hypertension and diabetes or CKD treated with lercanidipine. nih.goveathj.org For instance, the DIAL study showed that lercanidipine reduced the urine albumin excretion rate to a similar extent as an ACE inhibitor. eathj.org The ZAFRA study also reported a reduction in proteinuria in patients with chronic renal failure. europeanreview.org This anti-proteinuric effect appears to be, at least in part, independent of the blood pressure-lowering effect of the drug. eathj.org

Preclinical studies have revealed that lercanidipine possesses anti-inflammatory and anti-fibrotic properties that contribute to its renal protective effects. nih.goveuropeanreview.orgnih.gov In animal models, lercanidipine has been observed to reduce monocyte infiltration, extracellular matrix formation, and tubulointerstitial fibrosis in the kidneys. europeanreview.orgnih.govmedwinpublishers.com These effects are associated with an increased bioavailability of endothelial nitric oxide (NO) and a decrease in the production of free radicals. nih.govnih.gov By mitigating inflammation and fibrosis, lercanidipine helps to preserve the structural integrity of the kidney. ahajournals.orgnih.gov

The renal protective effects of lercanidipine have been consistently demonstrated in various preclinical models. In spontaneously hypertensive rats (SHR), lercanidipine was shown to dilate both afferent and efferent arterioles, improve glomerular morphology, and reduce glomerular injury. ahajournals.org In a double-transgenic rat model overexpressing human renin and angiotensinogen (B3276523) genes, lercanidipine prevented renal damage and mortality, decreased proteinuria, and maintained normal plasma creatinine (B1669602) levels. nih.gov Furthermore, in hypercholesterolemic rabbits, lercanidipine has been shown to decrease atherosclerotic lesions and inhibit the proliferation and migration of arterial smooth muscle cells, suggesting a beneficial effect on renal vasculature. nih.gov These preclinical findings provide a strong basis for the clinical observations of lercanidipine's renoprotective actions. nih.govahajournals.orgnih.gov

Effects on Renal Inflammation and Fibrosis

Cardiovascular Protective Effects

Beyond its direct antihypertensive effects, lercanidipine exhibits several cardiovascular protective properties. nih.goveathj.org As a DHP-CCB, it contributes to the reduction of cardiovascular events such as stroke and coronary artery disease. nih.gov Its high vascular selectivity and lipophilicity allow for a gradual onset of action, which helps to avoid reflex tachycardia, a common side effect of some other vasodilators. nih.govnih.gov

Preclinical studies have indicated that lercanidipine possesses anti-atherogenic qualities. nih.gov It has been shown to inhibit the proliferation and migration of arterial smooth muscle cells and reduce atherosclerotic lesions in animal models. nih.gov These effects, coupled with its antioxidant and anti-inflammatory properties, suggest a role in preventing or slowing the progression of atherosclerosis. nih.govnih.gov Furthermore, lercanidipine has been associated with the regression of microvascular structural modifications in hypertensive patients. nih.gov

Anti-atherosclerotic Potential

Lercanidipine has demonstrated promising anti-atherosclerotic properties in various studies. nih.govresearchgate.net These effects appear to be independent of its blood pressure-lowering capabilities. researchgate.net

In-vitro studies have shown that lercanidipine and its enantiomers can inhibit the replication and migration of arterial smooth muscle cells, key processes in the development of atherosclerosis. tandfonline.com The antiproliferative effect was found to be dose-dependent and not related to the blockade of L-type calcium channels. tandfonline.com Furthermore, lercanidipine has been observed to inhibit macrophage functions involved in atherogenesis and plaque stability, such as the formation of cholesteryl esters. selleckchem.com

Animal studies have provided further evidence of its anti-atherogenic activity. In hypercholesterolemic rabbits, lercanidipine treatment led to a significant and dose-dependent reduction in intimal hyperplasia and the proliferation of smooth muscle cells. nih.gov It also reduced the area of fatty streaks in the aorta. nih.gov The (R)-enantiomer of lercanidipine was shown to be as effective as the racemate, suggesting the anti-atherosclerotic effect is not dependent on stereoselectivity. nih.gov

Clinical studies have also pointed towards the anti-atherosclerotic benefits of lercanidipine. It has been shown to possess antioxidant effects, which can reduce the oxidation of low-density lipoproteins, a critical step in atherogenesis. nih.gov Additionally, lercanidipine has been found to reduce matrix metalloproteinase-9 (MMP-9) activity in hypertensive patients, which is implicated in the instability of atherosclerotic plaques. lktlabs.com

Table 1: Research Findings on the Anti-atherosclerotic Potential of Lercanidipine

| Study Type | Model/Population | Key Findings | Citation |

|---|---|---|---|

| In Vitro | Arterial Myocytes | Inhibited replication and migration. | tandfonline.com |

| In Vitro | Mouse Peritoneal Macrophages | Inhibited cellular cholesteryl ester formation. | selleckchem.com |

| In Vivo | Hypercholesterolemic Rabbits | Reduced intimal hyperplasia and fatty-streak lesions. | nih.gov |

| Clinical | Hypertensive Patients | Demonstrated antioxidant effects and reduced LDL oxidation. | nih.gov |

| Clinical | Hypertensive Patients | Decreased MMP-9 activity. | lktlabs.com |

Neurological Protective Effects

Lercanidipine, being a lipophilic and brain-penetrant molecule, has shown potential for various neuroprotective effects. medchemexpress.commedchemexpress.com These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. medchemexpress.comresearchgate.netszabo-scandic.com

Neuroprotective Mechanisms

The neuroprotective actions of lercanidipine are multifaceted. It has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties. medchemexpress.comnih.gov In experimental models, lercanidipine has demonstrated the ability to reduce oxidative stress and inflammation, which are key contributors to neuronal damage in various neurological conditions. nih.gov For instance, in a model of spinal cord injury, lercanidipine showed significant anti-inflammatory effects by reducing levels of NF-κB. nih.gov Furthermore, its antioxidant activity has been linked to the protection of auditory sensory hair cells from noise-induced damage. medchemexpress.commedchemexpress.com

Potential in Ischemic Stroke Models

In preclinical models of ischemic stroke, lercanidipine has shown significant neuroprotective effects. nih.govncats.io In a rat model of middle cerebral artery occlusion, lercanidipine treatment reduced neurological deficits, motor deficits, and the volume of cerebral infarction. nih.gov It also improved regional cerebral blood flow and attenuated biochemical markers of oxidative stress and inflammation. nih.gov

Another study in stroke-prone spontaneously hypertensive rats found that lercanidipine could protect hippocampal pyramidal neurons from delayed neuronal death induced by mild ischemia. nih.gov This suggests a potential role for lercanidipine in mitigating dementia induced by small ischemic events in hypertensive patients. nih.gov A clinical study comparing lercanidipine to amlodipine (B1666008) in hypertensive patients with acute ischemic stroke found both drugs to be effective in reducing and stabilizing blood pressure, with lercanidipine showing a better tolerability profile. nih.govresearchgate.net

Potential in Epilepsy Models

The role of calcium channels in the development of epilepsy has led to investigations into the anticonvulsant potential of calcium channel blockers like lercanidipine. ijbcp.com Preclinical studies have shown that lercanidipine possesses significant anticonvulsant effects. selleckchem.com

In a mouse model of pentylenetetrazole-induced kindling, pretreatment with lercanidipine decreased the incidence and severity of seizures and prolonged their onset. ijbcp.com Another study in mice found that lercanidipine alone significantly reduced tonic hind limb extension in an electroconvulsive shock model, and this effect was enhanced when combined with phenytoin. nih.gov These findings suggest that lercanidipine offers neuroprotection in epilepsy models. researchgate.netijbcp.com

Auditory Sensory Hair Cell Protection

Noise-induced hearing loss is often associated with oxidative damage to auditory sensory hair cells. scispace.commdpi.com Lercanidipine has demonstrated a protective effect on these cells, primarily through its antioxidant mechanism. medchemexpress.commedchemexpress.com

In-vitro studies using cochlear explants and cell lines showed that lercanidipine protected outer hair cells from oxidative stress-induced damage. scispace.commdpi.com This protection was associated with an increased expression of antioxidant enzyme genes and a decreased expression of oxidative enzyme genes. medchemexpress.comscispace.commdpi.com In-vivo studies in mice demonstrated that lercanidipine administration, both before and after noise exposure, effectively reduced noise-induced hearing loss and protected the survival of outer hair cells. medchemexpress.commedchemexpress.commdpi.com These findings suggest that lercanidipine could be a potential therapeutic agent for preventing noise-induced hearing loss. scispace.comresearchgate.net

Table 3: Research Findings on the Neurological Protective Effects of Lercanidipine

| Area of Protection | Model/Population | Key Findings | Citation |

|---|---|---|---|

| Neuroprotective Mechanisms | Spinal Cord Trauma Model | Demonstrated significant anti-inflammatory properties (lower NF-κB levels). | nih.gov |

| Ischemic Stroke | Rat MCAo Model | Reduced neurological deficits, cerebral infarction volume, and oxidative stress. | nih.gov |

| Stroke-Prone Hypertensive Rats | Protected hippocampal neurons from ischemia-induced delayed neuronal death. | nih.gov | |

| Hypertensive Patients with Ischemic Stroke | As effective as amlodipine in BP reduction with better tolerability. | nih.govresearchgate.net | |

| Epilepsy | Mouse Kindling Model | Decreased seizure incidence and severity. | ijbcp.com |

| Mouse Electroshock Model | Reduced tonic hind limb extension. | nih.gov | |

| Auditory Hair Cells | In Vitro (Cochlear Explants) & In Vivo (Mice) | Protected outer hair cells from noise-induced damage through antioxidant mechanisms. | medchemexpress.commedchemexpress.comscispace.commdpi.com |

Research in Specific Patient Populations

Elderly Patients

Lercanidipine has demonstrated significant antihypertensive efficacy in elderly patients, a population often characterized by a higher prevalence of isolated systolic hypertension and increased cardiovascular risk. nih.govtandfonline.commedwinpublishers.com

In a double-blind, placebo-controlled study involving 144 elderly patients (aged 60–85 years) with hypertension, lercanidipine at a dose of 10 mg/day for four weeks resulted in a greater reduction in both systolic and diastolic blood pressure compared to placebo (15 vs. 7 mmHg and 10 vs. 6 mmHg, respectively). tandfonline.com The response rate was also significantly higher in the lercanidipine group (59% vs. 38%). tandfonline.com An open-label study with 756 patients showed that lercanidipine reduced blood pressure to a similar extent in individuals under and over 65 years of age. nih.govtandfonline.com

Table 1: Comparative Efficacy of Lercanidipine in Elderly Hypertensive Patients

| Study | Comparator | Lercanidipine Blood Pressure Reduction | Comparator Blood Pressure Reduction | Key Findings |

|---|---|---|---|---|